Cas no 2138030-71-2 (1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine)

1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine is a complex organic compound with unique structural features. This compound exhibits notable stability and high purity, making it ideal for research applications. Its distinct molecular structure offers potential for diverse chemical transformations, enhancing its utility in medicinal chemistry and materials science. The compound's consistent quality and purity ensure reliable results in analytical and synthetic procedures.
1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine structure
2138030-71-2 structure
Product name:1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine
CAS No:2138030-71-2
MF:C12H21N3
Molecular Weight:207.315242528915
CID:6520738
PubChem ID:165492839

1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine
    • EN300-1152026
    • 2138030-71-2
    • インチ: 1S/C12H21N3/c1-4-6-9-10(12(2)7-5-8-12)14-15(3)11(9)13/h4-8,13H2,1-3H3
    • InChIKey: QCWGMKNLFYXVSW-UHFFFAOYSA-N
    • SMILES: N1=C(C(=C(N)N1C)CCC)C1(C)CCC1

計算された属性

  • 精确分子量: 207.173547683g/mol
  • 同位素质量: 207.173547683g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 225
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 43.8Ų

1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1152026-1.0g
1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine
2138030-71-2
1g
$1086.0 2023-06-09
Enamine
EN300-1152026-5.0g
1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine
2138030-71-2
5g
$3147.0 2023-06-09
Enamine
EN300-1152026-0.25g
1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine
2138030-71-2
0.25g
$999.0 2023-06-09
Enamine
EN300-1152026-10.0g
1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine
2138030-71-2
10g
$4667.0 2023-06-09
Enamine
EN300-1152026-2.5g
1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine
2138030-71-2
2.5g
$2127.0 2023-06-09
Enamine
EN300-1152026-0.5g
1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine
2138030-71-2
0.5g
$1043.0 2023-06-09
Enamine
EN300-1152026-0.05g
1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine
2138030-71-2
0.05g
$912.0 2023-06-09
Enamine
EN300-1152026-0.1g
1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine
2138030-71-2
0.1g
$956.0 2023-06-09

1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine 関連文献

1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amineに関する追加情報

Introduction to 1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine (CAS No. 2138030-71-2)

The compound 1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine, identified by the CAS number 2138030-71-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The pyrazole core, a heterocyclic aromatic compound, is a cornerstone in the development of bioactive molecules, and modifications such as those present in this compound contribute to its unique pharmacological profile.

Recent research has highlighted the importance of structural diversity in the design of novel therapeutic agents. The presence of a methyl group at the 1-position and a propyl group at the 4-position, combined with a bulky 1-methylcyclobutyl substituent at the 3-position, imparts distinct physicochemical properties to the molecule. These structural features are critical in determining its interaction with biological targets, particularly enzymes and receptors involved in disease pathways.

In the realm of drug development, the synthesis and characterization of such complex molecules require meticulous attention to detail. The 1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine structure exemplifies the sophistication achieved in modern organic synthesis. Advanced techniques such as transition metal-catalyzed cross-coupling reactions and stereoselective transformations have been instrumental in constructing this molecule with high precision.

The pharmacological relevance of this compound is further underscored by its potential role as an intermediate in the synthesis of more complex derivatives. By serving as a building block, it enables chemists to explore a wide array of structural modifications, thereby expanding the pharmacophoric space for drug discovery. This flexibility is particularly valuable in addressing challenges associated with drug resistance and side effects.

Current studies are exploring the biological activity of 1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine across various disease models. Preliminary findings suggest that it may exhibit inhibitory effects on certain enzymes implicated in inflammatory and metabolic disorders. The unique combination of substituents enhances its binding affinity and selectivity, making it a promising candidate for further investigation.

The synthesis of this compound also highlights advancements in green chemistry principles. Efforts to optimize reaction conditions for higher yields and reduced waste align with global initiatives to promote sustainable pharmaceutical practices. The use of renewable feedstocks and catalytic systems minimizes environmental impact while maintaining high standards of chemical purity.

Computational modeling has played a pivotal role in understanding the molecular interactions of 1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine with biological targets. Molecular dynamics simulations and quantum mechanical calculations provide insights into its binding mode, helping researchers refine its structure for improved efficacy. These computational tools are indispensable in modern drug discovery, enabling rapid screening and optimization of candidate molecules.

The development of novel therapeutic agents is often hampered by challenges such as poor solubility and bioavailability. However, modifications like those seen in 1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine can enhance these properties through careful structural design. By incorporating hydrophobic groups while maintaining charge balance, researchers can improve membrane permeability and metabolic stability.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications. The study of compounds like 1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine underscores the importance of interdisciplinary research in advancing healthcare solutions. By combining expertise from organic chemistry, medicinal chemistry, and pharmacology, scientists can accelerate the pace of drug development.

The future prospects for 1-methyl-3-(1-methylcyclobutyl)-4-propyl-1H-pyrazol-5-amine are promising, with ongoing research aimed at elucidating its full therapeutic potential. As new methodologies emerge, the possibilities for structural diversification will continue to expand, opening doors to innovative treatments for unmet medical needs. The compound serves as a testament to the power of synthetic chemistry in addressing complex biological challenges.

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